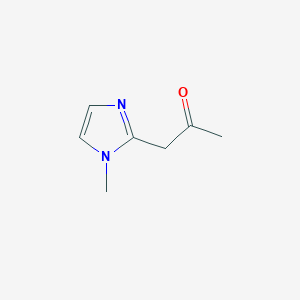
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride: is a chemical compound with the molecular formula C5H7FN2O2S and a molecular weight of 178.19 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride typically involves the reaction of azetidine derivatives with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Addition Reactions: The cyano group can undergo addition reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds are used under anhydrous conditions to prevent side reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while addition reactions with Grignard reagents can produce various substituted azetidines .
Applications De Recherche Scientifique
Chemistry: In chemistry, (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby influencing various biological pathways .
Comparaison Avec Des Composés Similaires
- (3-Cyanoazetidin-3-yl)methanesulfonyl chloride
- (3-Cyanoazetidin-3-yl)methanesulfonyl bromide
- (3-Cyanoazetidin-3-yl)methanesulfonyl iodide
Comparison: Compared to its analogs, (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride is unique due to the presence of the fluoride group. This group imparts distinct reactivity and stability to the compound, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Propriétés
IUPAC Name |
(3-cyanoazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJVXCGACDWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)




![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)
![1,4-DIMETHYL 2-[5-(3-NITROPHENYL)FURAN-2-AMIDO]BENZENE-1,4-DICARBOXYLATE](/img/structure/B2534733.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2534738.png)

![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)


